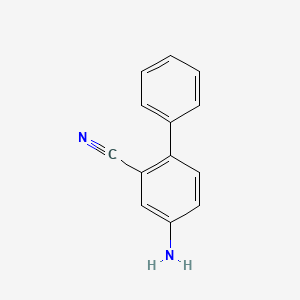

4-Amino-biphenyl-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a nitrile group to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-biphenyl-2-carbonitrile can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . Another method involves the reduction of nitro derivatives of biphenyl, which can be obtained by nitration of biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Amino-biphenyl-2-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro derivatives yields amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

4-Amino-biphenyl-2-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-biphenyl-2-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can form DNA adducts, leading to DNA damage and potential carcinogenic effects . The compound’s metabolism can generate reactive oxygen species, which further contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Aminobiphenyl: Similar in structure but lacks the nitrile group.

2-Amino-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a biphenyl structure.

Indole derivatives: These compounds have a different core structure but share some biological activities.

Biological Activity

4-Amino-biphenyl-2-carbonitrile is a compound of significant interest due to its notable biological activities, particularly its carcinogenic properties. This article explores the biological mechanisms, case studies, and research findings associated with this compound.

This compound can be synthesized through the reduction of 4-nitrobiphenyl, typically using hydrogen as a reducing agent. The chemical structure allows it to participate in various electrophilic substitution reactions, common to aromatic compounds, such as amination and cyanation.

Biological Activity

Carcinogenicity

this compound is classified as a human carcinogen, primarily affecting the urinary system, including the bladder, ureter, and renal pelvis. Case studies have shown a direct correlation between exposure to this compound and the development of bladder cancer. In one study involving workers exposed to 4-amino-biphenyl, a significant percentage developed bladder tumors over varying exposure durations .

Mechanism of Action

The carcinogenic effects are primarily attributed to the formation of DNA adducts. These adducts occur when the compound binds covalently to DNA, leading to mutations that may result in tumorigenesis. Metabolic activation by cytochrome P450 enzymes converts 4-amino-biphenyl into reactive intermediates that can bind DNA bases, particularly at the C8 position of deoxyguanosine and deoxyadenosine.

Table 1: Summary of Carcinogenic Studies

| Study Type | Organism | Route of Administration | Result |

|---|---|---|---|

| Oral administration | Mice | Drinking water | Increased bladder carcinoma |

| Subcutaneous injection | Rats | Injection | Induction of angiosarcoma |

| Oral administration | Dogs | Gelatin capsule | Development of bladder tumors |

| Intraperitoneal injection | Mice | Injection | Increased incidence of tumors |

Case Studies

Numerous studies have documented the effects of this compound in both occupational settings and laboratory environments:

- Occupational Exposure : A cohort study involving workers in a chemical plant reported that 11% developed bladder tumors after exposure to 4-amino-biphenyl over periods ranging from 1.5 to 19 years .

- Animal Studies : In laboratory settings, various animal models (mice, rats, dogs) have been used to assess the carcinogenic potential. For instance, oral administration in mice resulted in a significant increase in bladder carcinoma cases .

Metabolism and Detoxification

The metabolism of 4-amino-biphenyl involves conversion into N-hydroxy derivatives that can also bind to DNA. While N-acetylation serves as a detoxification pathway for some metabolites, it can also lead to the formation of more reactive species capable of causing further DNA damage .

Related Compounds

Several structurally similar compounds exhibit comparable biological activities. The table below summarizes some related compounds:

Table 2: Related Compounds

| Compound Name | CAS Number | Notable Properties |

|---|---|---|

| 4'-Amino-[1,1'-biphenyl]-3-carbonitrile | 443998-73-0 | Similar structure; potential for similar reactivity |

| 4'-Amino-[1,1'-biphenyl]-4-carbonitrile hydrochloride | 10570-55-5 | Hydrochloride salt form; similar biological activity |

| 3'-Amino-[1,1'-biphenyl]-4-carbonitrile | 149505-72-6 | Different substitution pattern; potential variations in activity |

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-amino-2-phenylbenzonitrile |

InChI |

InChI=1S/C13H10N2/c14-9-11-8-12(15)6-7-13(11)10-4-2-1-3-5-10/h1-8H,15H2 |

InChI Key |

IEUOPJSUQDEKCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.